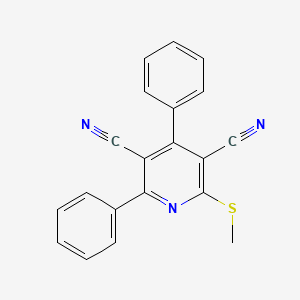
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring substituted with methylsulfanyl and diphenyl groups, along with two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine derivatives with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also critical considerations in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)nicotinamide: Shares the methylsulfanyl group but differs in the core structure.
2-Methylsulfanyl-1,4-dihydropyrimidine: Similar functional group but different heterocyclic ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with distinct properties.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile stands out due to its combination of methylsulfanyl, diphenyl, and cyano groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications .
Propiedades
Número CAS |
86625-39-0 |
|---|---|
Fórmula molecular |
C20H13N3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4,6-diphenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H13N3S/c1-24-20-17(13-22)18(14-8-4-2-5-9-14)16(12-21)19(23-20)15-10-6-3-7-11-15/h2-11H,1H3 |
Clave InChI |
ZGOQUKZSELXNPY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



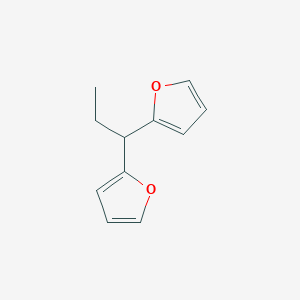
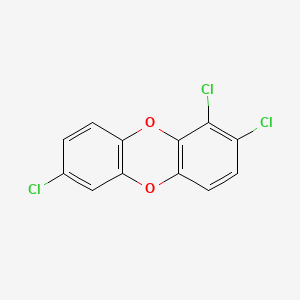
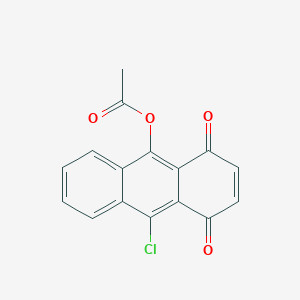

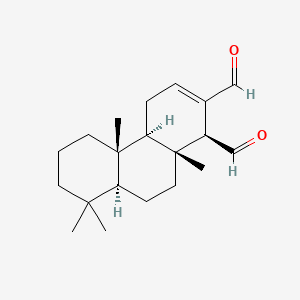

![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)

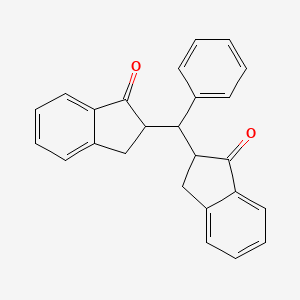
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)

![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
